molecular formula C8H5N3 B1312013 1H-indazole-5-carbonitrile CAS No. 74626-47-4

1H-indazole-5-carbonitrile

Cat. No. B1312013
Key on ui cas rn: 74626-47-4
M. Wt: 143.15 g/mol
InChI Key: YGBYVNQFNMXDJM-UHFFFAOYSA-N
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Patent
US07208513B2

Procedure details

To a 1-L beaker was added 20.0 g (150 mmol) of 5-aminoindazole, and 150 g of ice. The mixture was stirred with a magnetic stir bar and cooled on an ice-water bath. To this mixture was added 37.5 mL of concentrated aqueous hydrochloric acid, followed by a solution of 10.5 g (152 mmol, 1.01 equiv.) of sodium nitrite in 30 mL of H2O, dropwise over 15 min. The mixture was vigorously stirred for 30 min. and then carefully neutralized to pH ca. 7.0 with 9.5 g of solid sodium carbonate (Na2CO3). This mixture was transferred to a 1-L separatory funnel, kept cold by the addition of ice, and added dropwise to an ice cooled, magnetically stirred mixture of 16.8 g (188 mmol, 1.24 equiv.) of copper (I) cyanide (CuCN), 24.4 g (498 mmol, 3.32 equiv.) of sodium cyanide (NaCN), 112 mL H2O, and 250 mL of ethyl acetate (EtOAc) in a 2-L erlenmeyer flask over 20 min. Nitrogen gas was evolved from the reaction. The mixture turned dark quickly, and was stirred on ice for 30 min. and then the ice was removed. Stirring was continued for 3.5 h. The mixture was then heated on a hot plate until the internal temperature was 50° C. The reaction was removed from the hot plate and allowed to cool to 35° C., and filtered through filter paper. The layers were separated, and the organic layer was washed with saturated aqueous NaCl, and dried (Na2SO4). The organic layer was poured directly onto a 65 mm column containing 200 g of silica gel and eluted with EtOAc. Fractions of 500 mL were collected, and all product containing fractions were combined and concentrated to give the title compound (19.60 g, 91% yield): ES-MS (m/z) 144 [M+1]+.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step Two
Quantity
10.5 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solid
Quantity
9.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
copper (I) cyanide
Quantity
16.8 g
Type
reactant
Reaction Step Seven
Quantity
24.4 g
Type
reactant
Reaction Step Seven
Name
Quantity
112 mL
Type
solvent
Reaction Step Seven
Quantity
250 mL
Type
solvent
Reaction Step Seven
Yield
91%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.Cl.N([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+].[Cu][C:23]#[N:24].[C-]#N.[Na+]>O.C(OCC)(=O)C>[NH:7]1[C:8]2[C:4](=[CH:3][C:2]([C:23]#[N:24])=[CH:10][CH:9]=2)[CH:5]=[N:6]1 |f:2.3,4.5.6,8.9|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC=1C=C2C=NNC2=CC1
Name
ice
Quantity
150 g
Type
reactant
Smiles
Step Two
Name
Quantity
37.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
solid
Quantity
9.5 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Six
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
copper (I) cyanide
Quantity
16.8 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
24.4 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
112 mL
Type
solvent
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred with a magnetic stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice-water bath
STIRRING
Type
STIRRING
Details
The mixture was vigorously stirred for 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
This mixture was transferred to a 1-L separatory funnel
ADDITION
Type
ADDITION
Details
kept cold by the addition of ice
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
Nitrogen gas was evolved from the reaction
STIRRING
Type
STIRRING
Details
was stirred on ice for 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the ice was removed
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated on a hot plate until the internal temperature
CUSTOM
Type
CUSTOM
Details
was 50° C
CUSTOM
Type
CUSTOM
Details
The reaction was removed from the hot plate
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
through filter paper
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
ADDITION
Type
ADDITION
Details
The organic layer was poured directly onto a 65 mm column
ADDITION
Type
ADDITION
Details
containing 200 g of silica gel
WASH
Type
WASH
Details
eluted with EtOAc
CUSTOM
Type
CUSTOM
Details
Fractions of 500 mL were collected
ADDITION
Type
ADDITION
Details
all product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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